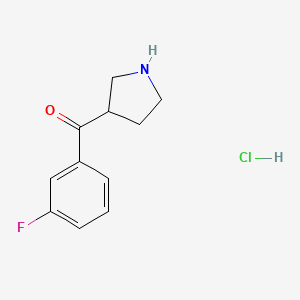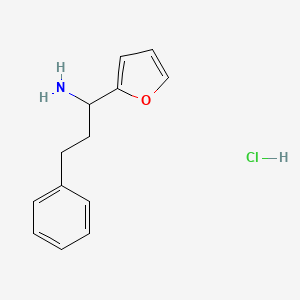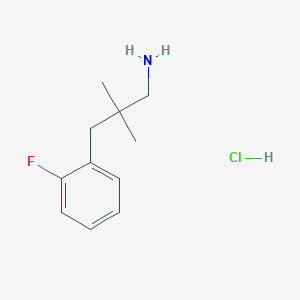![molecular formula C8H11Cl2N3 B1449360 Dihidrocloruro de 1H-pirrolo[2,3-b]piridin-3-ilmetanamina CAS No. 1523618-08-7](/img/structure/B1449360.png)
Dihidrocloruro de 1H-pirrolo[2,3-b]piridin-3-ilmetanamina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Inhibidores del receptor del factor de crecimiento de fibroblastos
Se ha descubierto que los derivados de 1H-pirrolo[2,3-b]piridina son potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR). FGFR desempeña un papel esencial en varios tipos de tumores, y dirigirse a los FGFR representa una estrategia atractiva para la terapia del cáncer . El compuesto 4h, un derivado de 1H-pirrolo[2,3-b]piridina, exhibió una potente actividad inhibitoria de FGFR e inhibió la proliferación de células de cáncer de mama 4T1 e indujo su apoptosis .
2. Tratamiento de la hiperglucemia y los trastornos relacionados El compuesto tiene aplicaciones potenciales en la prevención y el tratamiento de trastornos que involucran glucosa en sangre plasmática elevada, como la hiperglucemia y las dolencias en las que dicha reducción de la glucosa en sangre es beneficiosa: diabetes tipo 1, diabetes como consecuencia de la obesidad, dislipidemia diabética, hipertrigliceridemia, resistencia a la insulina, intolerancia a la glucosa, hiperlipidemia, enfermedades cardiovasculares e hipertensión .
3. Interacción con proteínas como PI3K El compuesto puede interactuar con proteínas como PI3K, que es un regulador clave en el crecimiento, progresión, supervivencia, metabolismo, síntesis de proteínas y angiogénesis del cáncer de mama . También puede participar en el riesgo de resistencia a la terapia endocrina y la quimioterapia .
Síntesis de derivados de pirrolo[3,4-b]piridina
El dihidrocloruro de 1H-pirrolo[2,3-b]piridin-3-ilmetanamina se puede utilizar en la síntesis de derivados de pirrolo[3,4-b]piridina. Se ha descubierto que estos derivados tienen diversas aplicaciones biomédicas .
Desarrollo de nuevos terapéuticos contra el cáncer
Dada la interacción del compuesto con FGFR y PI3K, tiene potencial en el desarrollo de nuevos terapéuticos contra el cáncer. Sus derivados han mostrado actividades potentes contra FGFR1, 2 y 3, lo que lo convierte en un compuesto principal prometedor para una mayor optimización .
6. Investigación y desarrollo en química medicinal Debido a su similitud estructural con las bases de purina adenina y guanina, el this compound ha despertado el interés de los químicos medicinales. Está incluido en más de 300.000 estructuras y alrededor de 83.000 estructuras incluidas en SciFinder .
Mecanismo De Acción
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play an essential role in various types of tumors .
Mode of Action
1H-Pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride interacts with its targets, the FGFRs, by inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 .
Biochemical Pathways
Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, 1H-Pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . Furthermore, this compound significantly inhibits the migration and invasion of 4T1 cells .
Análisis Bioquímico
Biochemical Properties
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The interaction between 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride and FGFRs involves binding to the receptor’s tyrosine kinase domain, preventing autophosphorylation and subsequent activation of signaling cascades .
Cellular Effects
The effects of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of FGFR signaling, which is crucial for cell growth and survival. Additionally, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride exerts its effects through direct binding to the tyrosine kinase domain of FGFRs . This binding inhibits the autophosphorylation of the receptor, preventing the activation of downstream signaling pathways. The compound’s inhibitory activity is characterized by its ability to block the ATP-binding site of the kinase domain, thereby hindering the receptor’s enzymatic function . This mechanism of action results in the suppression of FGFR-mediated signaling, which is essential for various cellular processes, including proliferation, differentiation, and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride have been studied over different time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride can lead to sustained inhibition of FGFR signaling and prolonged effects on cellular function . These findings highlight the potential of this compound for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed . These findings suggest that careful dosage optimization is necessary to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride is involved in various metabolic pathways, primarily through its interaction with FGFRs . The compound’s inhibition of FGFR signaling affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, the compound may undergo metabolic transformation in the liver, where it is processed by enzymes such as cytochrome P450 . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride is transported and distributed through various mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, the compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on FGFR signaling . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride is critical for its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its inhibitory effects on FGFR signaling . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential.
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;;/h1-3,5H,4,9H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMAOWKQICDFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CN)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



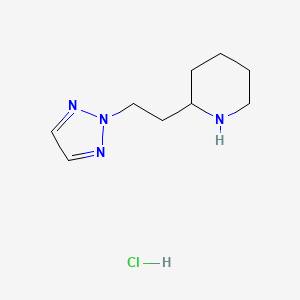
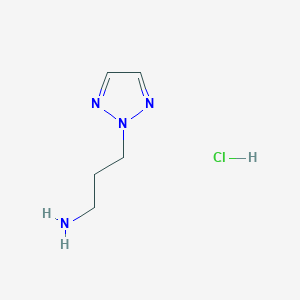


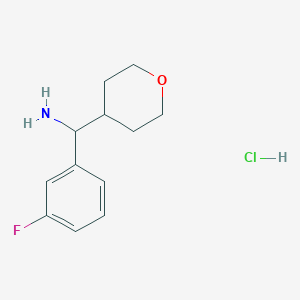
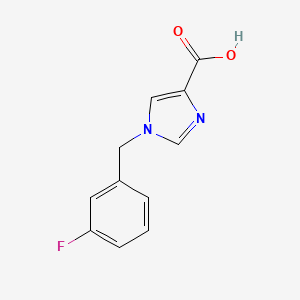

![2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile](/img/structure/B1449290.png)
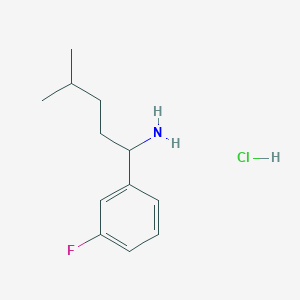
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)
